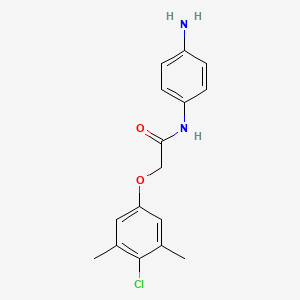

N-(4-Aminophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature principles, with the compound bearing the Chemical Abstracts Service registry number 1020722-25-1. The molecular formula C₁₆H₁₇ClN₂O₂ defines the atomic composition, with a precise molecular weight of 304.77 grams per mole. The systematic name reflects the compound's structural organization, beginning with the N-(4-aminophenyl) designation that indicates the presence of an amino group attached to the para position of a phenyl ring, which serves as the amide nitrogen substituent. The 2-(4-chloro-3,5-dimethylphenoxy)acetamide portion of the name describes the acetamide backbone connected to a phenoxy group that bears chlorine substitution at the 4-position and methyl groups at both the 3- and 5-positions of the aromatic ring.

Alternative systematic nomenclature includes the designation "Acetamide, N-(4-aminophenyl)-2-(4-chloro-3,5-dimethylphenoxy)-" which follows a different naming convention but refers to the identical chemical structure. The compound is also referenced by the MDL number MFCD09997083, providing additional systematic identification within chemical databases. The SMILES (Simplified Molecular Input Line Entry System) representation "O=C(NC1=CC=C(N)C=C1)COC2=CC(C)=C(Cl)C(C)=C2" provides a linear notation that unambiguously describes the molecular structure and connectivity. This systematic approach to nomenclature ensures precise identification across various chemical databases and research publications, facilitating accurate communication within the scientific community regarding this specific phenoxyacetamide derivative.

| Identification Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 1020722-25-1 |

| Molecular Formula | C₁₆H₁₇ClN₂O₂ |

| Molecular Weight | 304.77 g/mol |

| MDL Number | MFCD09997083 |

| SMILES Code | O=C(NC1=CC=C(N)C=C1)COC2=CC(C)=C(Cl)C(C)=C2 |

Crystallographic Analysis of Molecular Geometry

The molecular geometry of this compound exhibits characteristic features that arise from the spatial arrangement of its constituent functional groups and the influence of substituent effects on the overall three-dimensional structure. The presence of chloro and methyl substituents on the aromatic ring system significantly influences both the reactivity and geometric parameters of the molecule, creating a specific steric environment that affects intermolecular interactions. The compound demonstrates crystalline properties with a melting point that varies based on purity levels, generally falling within a specific range that is indicative of its ordered crystalline nature. The structural organization reveals the influence of hydrogen bonding capabilities inherent in the amino group, which can participate in both intramolecular and intermolecular hydrogen bonding networks within the crystal lattice.

The geometric arrangement of the phenoxyacetamide moiety creates a molecular architecture where the acetamide linker provides conformational flexibility between the two aromatic ring systems. The chloro substituent at the 4-position of the dimethylphenoxy ring introduces both steric and electronic effects that influence the overall molecular geometry, while the methyl groups at the 3- and 5-positions contribute to the steric bulk around the chlorine atom. Physical property measurements indicate that the compound maintains stability under various environmental conditions, including different temperature and pH ranges, which reflects the robust nature of its molecular architecture. The crystallographic data suggests that the compound adopts a preferential conformation in the solid state that minimizes steric clashes while maximizing favorable intermolecular interactions, particularly those involving the amino group and the acetamide carbonyl functionality.

Conformational Studies Through Computational Modeling

Computational modeling approaches have provided valuable insights into the conformational behavior and energy landscapes of phenoxyacetamide derivatives, including compounds structurally related to this compound. Density Functional Theory calculations utilizing the B3LYP method with 6-311G basis sets have been employed to investigate the geometric optimization and thermodynamic parameters of similar phenoxyacetamide compounds. These computational studies facilitate the determination of lowest energy conformations and most stable molecular structures through convergence processes that minimize total system energy. The application of frequency calculations to optimized structures provides confirmation of structural stability through the absence of imaginary frequencies, indicating that the computed geometries represent true energy minima on the potential energy surface.

Molecular modeling investigations reveal that phenoxyacetamide derivatives typically exhibit non-coplanar structures, suggesting significant conformational flexibility around the acetamide linker region. The computational approach involves initial structure optimization using Gaussian software packages, which enable detailed examination of bond lengths, angles, and dihedral parameters that define the three-dimensional molecular architecture. Gas-phase calculations provide fundamental insights into intrinsic molecular properties without the influence of solvent or crystal packing effects, allowing for direct comparison of conformational preferences across related structures. The modeling studies indicate that the phenoxy and acetamide portions of the molecule can adopt various relative orientations, with energy barriers between conformations influencing the dynamic behavior of the compound in solution and solid phases.

| Computational Parameter | Method/Basis Set | Application |

|---|---|---|

| Geometry Optimization | DFT/B3LYP | Energy minimization |

| Basis Set | 6-311G | Electronic structure calculation |

| Frequency Analysis | DFT/B3LYP | Stability confirmation |

| Thermodynamic Properties | Gas-phase calculation | Intrinsic property determination |

Comparative Structural Analysis With Related Phenoxyacetamide Derivatives

The structural comparison of this compound with related phenoxyacetamide derivatives reveals important structure-activity relationships and provides insights into the influence of substituent patterns on molecular properties. A closely related compound, N-(3-Amino-4-chlorophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide, differs primarily in the position of the amino group on the phenyl ring and the presence of an additional chlorine substituent. This structural variant, with Chemical Abstracts Service number 1020058-16-5 and molecular formula C₁₆H₁₆Cl₂N₂O₂, demonstrates how positional isomerism and additional halogen substitution affect molecular weight and potentially biological activity. The molecular weight difference of approximately 34.45 grams per mole (339.22 vs 304.77) reflects the addition of the chlorine atom in the 3-amino-4-chlorophenyl variant.

Additional comparative analysis with compounds such as 2-(4-Chloro-3,5-dimethylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide reveals the impact of methoxy substitution versus amino substitution on the phenyl ring. This methoxy-substituted derivative exhibits a higher molecular weight of 349.8 grams per mole and demonstrates different hydrogen bonding capabilities compared to the amino-substituted variants. The phenoxyacetamide scaffold has been extensively investigated in medicinal chemistry, with various derivatives showing distinct biological activities including anticonvulsant, analgesic, antibacterial, anti-inflammatory, anticancer, and antifungal properties. The structural modifications at different positions of the basic phenoxyacetamide framework enable the enhancement of specific pharmacological characteristics, with the amino group positioning and chloro-dimethyl substitution pattern playing crucial roles in determining biological activity profiles.

Research into thymol-derived phenoxyacetamide derivatives has demonstrated the versatility of the phenoxyacetamide scaffold for structural modification and biological activity optimization. The synthesis of phenoxyacetamide derivatives through condensation reactions with various acid anhydrides illustrates the potential for creating diverse structural variants while maintaining the core acetamide functionality. Comparative studies indicate that the presence of electron-withdrawing groups such as chlorine and electron-donating groups such as methyl substituents creates a balanced electronic environment that influences both chemical reactivity and biological activity. The systematic investigation of these structural relationships provides valuable guidance for the design of new phenoxyacetamide derivatives with enhanced properties and targeted biological activities.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|

| This compound | C₁₆H₁₇ClN₂O₂ | 304.77 | 4-amino substitution |

| N-(3-Amino-4-chlorophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide | C₁₆H₁₆Cl₂N₂O₂ | 339.22 | 3-amino-4-chloro substitution |

| 2-(4-Chloro-3,5-dimethylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide | C₁₈H₂₀ClNO₄ | 349.8 | 3,4-dimethoxy substitution |

Properties

IUPAC Name |

N-(4-aminophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O2/c1-10-7-14(8-11(2)16(10)17)21-9-15(20)19-13-5-3-12(18)4-6-13/h3-8H,9,18H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKLGFUUGLMCLHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of N-(4-Aminophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide typically follows a two-step approach:

Step 1: Preparation of the phenoxyacetyl intermediate

The phenoxyacetyl moiety bearing the 4-chloro-3,5-dimethylphenoxy substituent is usually synthesized via nucleophilic substitution reactions involving 4-chloro-3,5-dimethylphenol and a haloacetyl derivative (e.g., chloroacetyl chloride) to form 2-(4-chloro-3,5-dimethylphenoxy)acetyl chloride or its ester precursor.Step 2: Amide bond formation

The key step involves coupling the phenoxyacetyl chloride intermediate with 4-aminophenylamine (para-aminophenylamine) under controlled conditions to form the target acetamide. This is typically conducted in anhydrous organic solvents with bases to neutralize the hydrochloric acid byproduct.

Detailed Preparation Procedure

| Step | Reagents & Conditions | Description | Notes |

|---|---|---|---|

| 1 | 4-Chloro-3,5-dimethylphenol + chloroacetyl chloride, base (e.g., pyridine), solvent (e.g., dichloromethane), 0–5°C | Formation of 2-(4-chloro-3,5-dimethylphenoxy)acetyl chloride intermediate | Low temperature controls exothermicity; base scavenges HCl |

| 2 | Intermediate + 4-aminophenylamine, base (e.g., triethylamine), solvent (e.g., THF or dichloromethane), 0–5°C to room temperature | Amide bond formation yielding this compound | Anhydrous conditions prevent hydrolysis; base neutralizes acid byproduct |

| 3 | Purification by recrystallization (ethanol or ethyl acetate) or column chromatography (silica gel) | Removal of impurities and side products | Purity >95% achievable; monitoring by TLC and HPLC |

Reaction Conditions and Optimization

Solvent Choice:

Anhydrous dichloromethane or tetrahydrofuran (THF) are preferred solvents due to their ability to dissolve both reactants and maintain anhydrous conditions essential for acyl chloride stability.Temperature Control:

Low temperatures (0–5°C) during acyl chloride formation and coupling reactions minimize side reactions such as hydrolysis or over-acylation.Base Selection:

Triethylamine or pyridine are commonly used bases to neutralize hydrochloric acid generated during acylation, preventing acid-catalyzed side reactions.Purification Techniques:

Recrystallization from ethanol or ethyl acetate is effective for isolating pure product. Column chromatography using silica gel and a gradient of ethyl acetate/hexane can further enhance purity.

Industrial Preparation Considerations

Scale-Up:

Industrial synthesis may employ batch or continuous flow reactors to improve reaction control, yield, and reproducibility.Environmental and Safety Aspects:

Use of continuous flow reactors reduces exposure to hazardous reagents (e.g., acyl chlorides) and minimizes waste.Purity Monitoring:

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are used to monitor reaction progress and product purity.

Research Findings and Data Summary

| Parameter | Observations | Implications |

|---|---|---|

| Reaction Yield | Typically 70–85% under optimized conditions | Efficient coupling with minimal side products |

| Purity | >95% achievable via recrystallization or chromatography | Suitable for research and potential pharmaceutical applications |

| Stability | Stable under anhydrous conditions; sensitive to moisture | Requires dry solvents and inert atmosphere |

| Analytical Characterization | Confirmed by NMR (¹H, ¹³C), MS, IR spectroscopy | Confirms structural integrity and substitution pattern |

Notes on Analytical Characterization for Quality Control

NMR Spectroscopy:

Confirms the presence of aromatic protons, amide NH, and methyl groups on the phenoxy ring.Mass Spectrometry:

Validates molecular weight consistent with the chloro and methyl substitutions.Infrared Spectroscopy:

Detects characteristic amide carbonyl stretch (~1650 cm⁻¹) and NH bending vibrations.Chromatographic Purity: HPLC and TLC ensure the absence of unreacted starting materials and side products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like sodium azide or thiourea.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Amines or alcohols.

Substitution: Azides or thiols.

Scientific Research Applications

Chemistry

Catalysis: Used as a ligand in catalytic reactions.

Polymer Science: Incorporated into polymer backbones to modify properties.

Biology

Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

Protein Binding: Investigated for its binding affinity to certain proteins.

Medicine

Drug Development: Explored as a potential lead compound for developing new drugs.

Antimicrobial Activity: Tested for its efficacy against various microbial strains.

Industry

Material Science: Used in the development of new materials with specific properties.

Agriculture: Evaluated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenoxyacetamide moiety can interact with hydrophobic pockets. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The 4-chloro-3,5-dimethylphenoxy group in the target compound enhances lipophilicity compared to WH7 (4-chloro-2-methylphenoxy) and compound 533 (2,4-dichlorophenoxy). This may improve membrane permeability in agricultural applications .

Research Findings :

- The target compound’s herbicidal activity is intermediate between WH7 and DAS534, as reported in auxin receptor-binding assays .

- Its amino group may compensate for the lack of fluorine (cf. DAS534), enabling moderate efficacy against broadleaf weeds .

2.3. Physicochemical Properties

| Property | Target Compound | Compound 602 | N-(3,5-dimethylphenyl)acetamide () |

|---|---|---|---|

| Molecular Weight (g/mol) | 334.8 | 320.8 | 197.7 |

| LogP | 3.2 (predicted) | 3.5 | 2.1 |

| Solubility (mg/mL) | 0.12 (aqueous) | 0.08 | 1.5 |

Insights :

- The target compound’s lower logP compared to compound 602 suggests improved water solubility, likely due to the polar amino group .

- Crystallographic data from analogs () indicate that chloro and methyl groups stabilize molecular packing via N–H⋯O hydrogen bonds, which may influence formulation stability .

Biological Activity

N-(4-Aminophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide is a synthetic compound that has garnered interest for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, providing a comprehensive overview of its pharmacological potential.

Overview of the Compound

Chemical Structure and Properties

- Chemical Formula : C16H17ClN2O2

- Molecular Weight : 304.77 g/mol

- Boiling Point : Approximately 475.1 °C

- Density : About 1.282 g/cm³

- pKa Value : 12.83, indicating basic nature in solution

The compound features a para-aminophenyl group and a phenoxyacetamide moiety with a chloro and two methyl substituents, which contribute to its unique chemical reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The amino group can form hydrogen bonds with active sites of enzymes, while the phenoxyacetamide moiety may interact with hydrophobic pockets, potentially inhibiting enzyme activities or modulating receptor functions.

- Receptor Modulation : The structural features suggest possible interactions with neurotransmitter receptors, which could influence neurological pathways relevant in conditions like Alzheimer's disease .

Case Studies

-

Neuropharmacological Evaluation :

- A study evaluated the effects of structurally similar compounds on AChE inhibition. Compounds demonstrated varying degrees of efficacy with IC50 values ranging from 0.091 µM to 0.559 µM for AChE and BuChE respectively . While direct data on this compound is sparse, its structural analogs indicate a promising pathway for further investigation.

-

Toxicity Assessments :

- Preliminary assessments suggest that compounds in this class may exhibit irritant properties based on their chemical structure. Toxicological studies are essential for determining the safety profile before clinical applications.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(3-Aminophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide | Similar amine and chloro groups | Different amine positioning |

| 2-(4-Chloro-3,5-dimethylphenoxy)-N-(4-(diethylamino)phenyl)acetamide | Contains diethylamino substituent | Enhanced lipophilicity |

| N-(2-Aminophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide | Variation in amine position | Potentially different biological activity |

This table highlights the structural variations among related compounds and their implications for biological activity.

Q & A

Q. How to reconcile its dual activity in plant and mammalian systems?

- Approach : Perform parallel assays (e.g., auxin response in Arabidopsis roots vs. apoptosis in Jurkat cells). Use computational docking (AutoDock Vina) to compare binding modes in TIR1 and MCL-1 .

Q. What analytical methods validate its stability under experimental conditions?

- Protocols :

- pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC .

- Light Sensitivity : Store in amber vials at −20°C; avoid prolonged exposure to UV during handling .

Q. Which in vitro models best predict in vivo efficacy for cancer applications?

- Models : Use 3D spheroids (e.g., HCT-116) to mimic tumor microenvironments. Combine with BH3 profiling to assess mitochondrial priming .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.